molecular formula C11H18N2O2 B7722261 Tert-butyl 2-cyanopiperidine-4-carboxylate

Tert-butyl 2-cyanopiperidine-4-carboxylate

Cat. No.: B7722261
M. Wt: 210.27 g/mol
InChI Key: VJOOKFRIALMVBT-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyanopiperidine-4-carboxylate is an organic compound with the molecular formula C11H18N2O2. It is a nitrile derivative of piperidine, characterized by the presence of a tert-butyl ester group and a cyano group attached to the piperidine ring. This compound is commonly used in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyanopiperidine-4-carboxylate typically involves the reaction of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like acetonitrile at low temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature and reagent addition .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-cyanopiperidine-4-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Additionally, it is used as a catalyst in the conversion of epoxides to alcohols. In medicinal chemistry, it acts as an intermediate in the synthesis of various pharmaceuticals, including potential drug candidates for treating neurological disorders .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanopiperidine-4-carboxylate involves its reactivity as a nitrile compound. It can form anions upon reaction with electrophiles, facilitating various organic transformations. The presence of the tert-butyl ester group enhances its stability and reactivity, making it a valuable intermediate in synthetic pathways .

Comparison with Similar Compounds

  • Tert-butyl 4-cyanopiperidine-1-carboxylate
  • Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate
  • Tert-butyl 4-(2-chlorosulfonyl)ethyl-4-cyanopiperidine-1-carboxylate

Comparison: Tert-butyl 2-cyanopiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability compared to its analogs. The presence of the cyano group at the 2-position, as opposed to the 4-position in similar compounds, influences its chemical behavior and applications in synthesis .

Properties

IUPAC Name

tert-butyl 2-cyanopiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)8-4-5-13-9(6-8)7-12/h8-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOOKFRIALMVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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